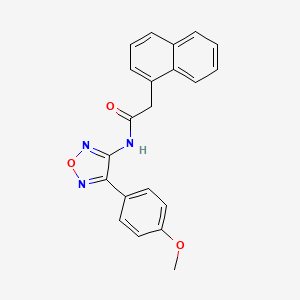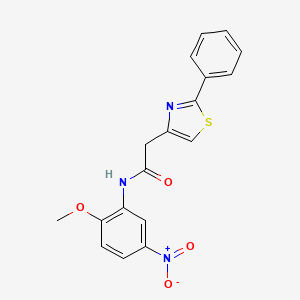![molecular formula C23H29ClN2O3 B11375887 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11375887.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドは、合成有機化合物です。クロロ置換フェノキシ基、メトキシ置換フェニル基、およびピペリジン環の存在が特徴です。
2. 製法
合成ルートおよび反応条件: 2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドの合成は、通常、複数のステップを伴います。
フェノキシ中間体の生成: 最初のステップは、4-クロロ-3-メチルフェノールと適切なアシル化剤を反応させて、フェノキシ中間体を生成することです。
ピペリジン部分の導入: 次に、フェノキシ中間体を適切な条件下でピペリジン誘導体と反応させて、ピペリジン部分を導入します。
最終的なアシル化: 最後のステップは、中間体を4-メトキシフェニル酢酸でアシル化して、目的の化合物を生成することです。
工業生産方法: この化合物の工業生産には、収率と純度を高めるために、上記の合成ルートの最適化が含まれる場合があります。これには、触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシ基とピペリジン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、アセトアミド結合中のクロロ基またはカルボニル基を標的にすることができます。
置換: クロロ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応に用いることができます。
主な生成物:
酸化: 生成物には、ヒドロキシル化誘導体やN-オキシドが含まれる場合があります。
還元: 生成物には、脱クロロ化誘導体や還元アミドが含まれる場合があります。
置換: 生成物には、置換フェノキシ誘導体が含まれる場合があります。
化学:
- より複雑な分子の合成のためのビルディングブロックとして使用されます。
- 配位化学における反応性とリガンドとしての可能性について研究されています。
生物学:
- 抗菌作用や抗癌作用など、潜在的な生物学的活性について調査されています。
医学:
- 既知の薬理活性化合物の構造的類似性から、潜在的な治療薬として注目されています。
産業:
- 特定の特性を持つ新素材開発における潜在的な応用があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine moiety.
Final Acylation: The final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the acetamide linkage.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include hydroxylated derivatives or N-oxides.
Reduction: Products may include dechlorinated derivatives or reduced amides.
Substitution: Products may include substituted phenoxy derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry:
- Potential applications in the development of new materials with specific properties.
作用機序
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドの作用機序は完全には解明されていません。フェノキシ基とピペリジン部分を通じて、酵素や受容体などの特定の分子標的に作用すると考えられています。これらの相互作用は、生物学的経路を調節し、観測された効果につながる可能性があります。
類似化合物:
- 2-(4-クロロフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミド
- 2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-ヒドロキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミド
独自性:
- フェノキシ基とフェニル基にそれぞれクロロ基とメトキシ基が存在することが、この化合物を類似の化合物と区別します。
- 官能基の特定の配置は、その独自の反応性と潜在的な用途に貢献しています。
類似化合物との比較
- 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Uniqueness:
- The presence of both chloro and methoxy substituents in the phenoxy and phenyl groups, respectively, distinguishes it from similar compounds.
- The specific arrangement of functional groups contributes to its unique reactivity and potential applications.
特性
分子式 |
C23H29ClN2O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-14-20(10-11-21(17)24)29-16-23(27)25-15-22(26-12-4-3-5-13-26)18-6-8-19(28-2)9-7-18/h6-11,14,22H,3-5,12-13,15-16H2,1-2H3,(H,25,27) |
InChIキー |
CRAOTSUSWDADJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11375812.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11375814.png)
![1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375816.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11375822.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11375833.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11375837.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B11375838.png)

![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-nitrobenzamide](/img/structure/B11375852.png)

![5-Ethyl-2-(2-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375863.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11375866.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11375881.png)

